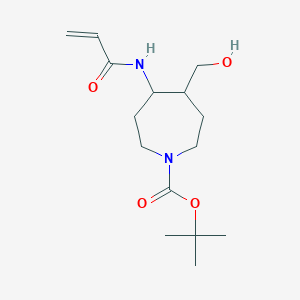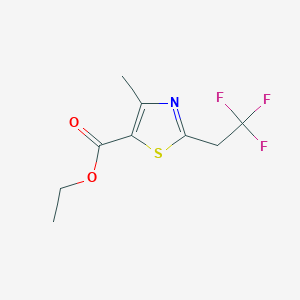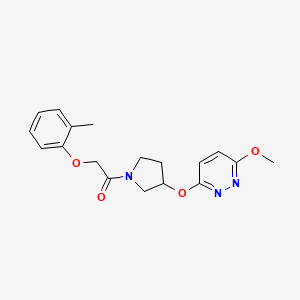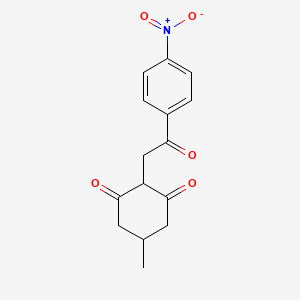
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Oxazolidinone Antibacterial Agents
Oxazolidinones, including variants similar to the queried compound, have been highlighted for their unique mechanism of bacterial protein synthesis inhibition, demonstrating significant potential as antibacterial agents. Notable studies have reported on novel oxazolidinone analogs, showcasing their in vitro antibacterial activities against clinically important pathogens. These compounds have shown effectiveness against a range of bacteria, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, without exhibiting cross-resistance with other common antitubercular agents. Their bactericidal and bacteriostatic effects vary across different bacterial strains, suggesting a versatile potential in treating infections (Zurenko et al., 1996).
Antioxidant Activity
The antioxidant activity of compounds structurally related to the queried chemical has been explored, revealing promising results. For instance, synthesized coumarins, akin in structural complexity to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide, have been compared with ascorbic acid, demonstrating significant antioxidant potential. This suggests the capability of these compounds to act as effective scavengers of free radicals, thereby offering potential therapeutic applications in conditions where oxidative stress is a contributing factor (Kadhum et al., 2011).
Anti-Inflammatory Agents
Research into the synthesis and evaluation of thiazolidinone and isoindolin-2-yl acetamido derivatives has uncovered their potential as anti-inflammatory agents. These studies have involved the creation of novel compounds, followed by in vitro and in vivo evaluations, highlighting their promising anti-inflammatory properties. Such compounds have shown to possess significant activity, making them potential candidates for further development as anti-inflammatory medications (Nikalje et al., 2015).
Antimicrobial Evaluation
The antimicrobial properties of newly synthesized imines and thiazolidinones have also been investigated. Studies have shown these compounds to exhibit notable antibacterial and antifungal activities, suggesting their potential as templates for developing new antimicrobial agents. Such findings highlight the versatility of thiazolidinone derivatives in combating microbial infections (Fuloria et al., 2009).
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-9-6-16(7-10-18)13-20(23)21-19-14-17(8-5-15(19)2)22-11-4-12-27(22,24)25/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRYPXGZIMXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)

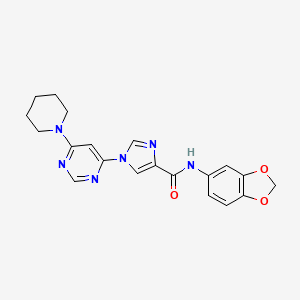
![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)
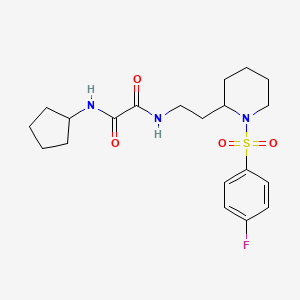
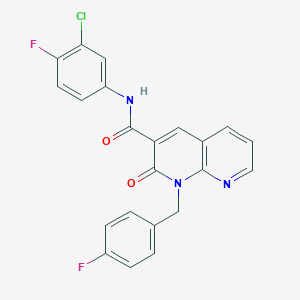
![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)
